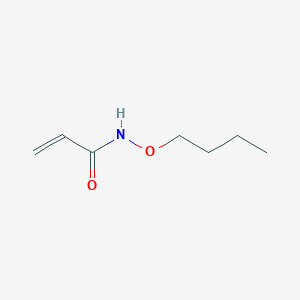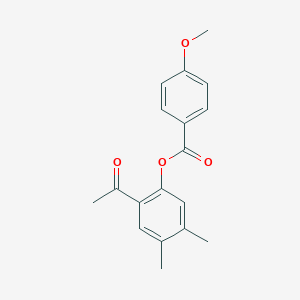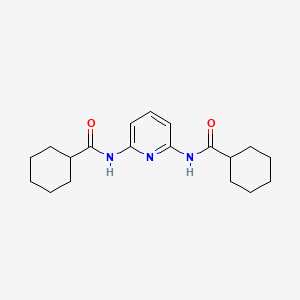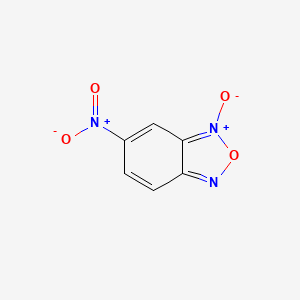
N-butoxyprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butoxyprop-2-enamide is an organic compound with the molecular formula C7H13NO2. It is a member of the enamide family, which are characterized by the presence of an amide group conjugated to a double bond. Enamides are known for their versatile reactivity and are important intermediates in organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-butoxyprop-2-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. This process typically employs transition-metal catalysts such as iron (Fe) to facilitate the regioselective oxidative desaturation of amides, leading to the formation of enamides . Another method involves the electrophilic activation of amides using reagents like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the activator and oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative desaturation processes using transition-metal catalysts. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-butoxyprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the double bond.
Common Reagents and Conditions:
Oxidation: Transition-metal catalysts like iron (Fe) or palladium (Pd) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted enamides or amides
Wissenschaftliche Forschungsanwendungen
N-butoxyprop-2-enamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-butoxyprop-2-enamide involves its reactivity as an enamide. The conjugated double bond and amide group allow it to participate in various chemical reactions, such as nucleophilic addition and substitution. These reactions can modify the compound’s structure, leading to the formation of new products with different properties .
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-(3-oxobutyl)benzamide: Another enamide with similar reactivity but different substituents.
N-acetyl-pyrrolidine: A cyclic enamide with distinct structural features.
Uniqueness: N-butoxyprop-2-enamide is unique due to its specific substituents, which influence its reactivity and applications. The presence of the butoxy group provides distinct chemical properties compared to other enamides .
Eigenschaften
CAS-Nummer |
4203-85-4 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
N-butoxyprop-2-enamide |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6-10-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
InChI-Schlüssel |
XOYONZYDWNTDAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCONC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)

![N'-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea](/img/structure/B14152452.png)

![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)

![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)


